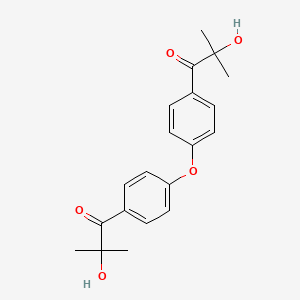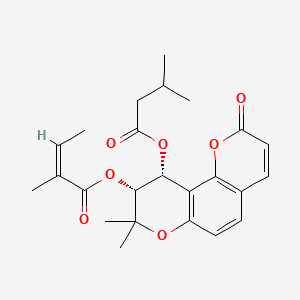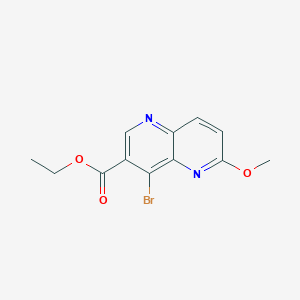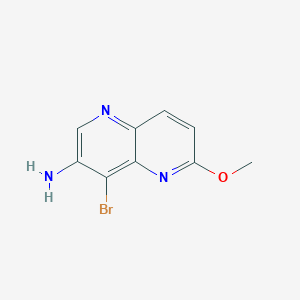
Ticarcillin disodium salt
Vue d'ensemble
Description
La ticarcilline monosodique est un antibiotique carboxypénicilline qui appartient à la classe des β-lactamines. Elle est principalement utilisée comme antibiotique injectable pour le traitement des infections bactériennes à Gram négatif, en particulier celles causées par Pseudomonas aeruginosa et Proteus vulgaris . La ticarcilline monosodique est hautement soluble dans l'eau et se présente sous forme de poudre blanche ou jaune pâle .
Mécanisme D'action
Target of Action
Ticarcillin disodium primarily targets the Penicillin Binding Protein 2a (PBP 2a) . This protein plays a crucial role in bacterial cell wall synthesis, making it an effective target for antibiotics like Ticarcillin disodium .
Mode of Action
Ticarcillin disodium’s principal mechanism of action revolves around its capacity to prevent the cross-linking of peptidoglycan during bacterial cell wall synthesis . It inhibits the function of PBP 2a, which is essential for peptidoglycan cross-linking . Consequently, when the offending bacteria attempt to undergo cell division, cell death occurs .
Biochemical Pathways
The affected biochemical pathway is the bacterial cell wall synthesis. By inhibiting the cross-linking of peptidoglycan, Ticarcillin disodium disrupts the integrity of the bacterial cell wall, leading to cell lysis and death .
Pharmacokinetics
The peak concentration is reached within 1-2 hours after intramuscular administration . It has a protein binding of 45% . The elimination half-life is approximately 1.1 hours , and 80-90% of the drug is excreted unchanged in urine within 24 hours .
Result of Action
The molecular and cellular effects of Ticarcillin disodium’s action result in the death of the bacterial cells. By preventing the cross-linking of peptidoglycan during bacterial cell wall synthesis, the integrity of the bacterial cell wall is compromised. This leads to cell lysis and death when the bacteria attempt to undergo cell division .
Action Environment
Ticarcillin disodium is highly soluble in water, but should be dissolved only immediately before use to prevent degradation . This susceptibility can be overcome by combining Ticarcillin disodium with a β-lactamase inhibitor such as clavulanic acid .
Analyse Biochimique
Biochemical Properties
Ticarcillin disodium plays a crucial role in biochemical reactions by inhibiting bacterial cell wall synthesis. It interacts with penicillin-binding proteins (PBPs), particularly PBP 2a in Staphylococcus aureus . This interaction prevents the cross-linking of peptidoglycan, a vital component of the bacterial cell wall, leading to cell lysis and death . Additionally, ticarcillin disodium is susceptible to degradation by beta-lactamases, which can inactivate the antibiotic .
Cellular Effects
Ticarcillin disodium exerts its effects on various types of bacterial cells by disrupting cell wall synthesis. This disruption leads to cell lysis and death, effectively eliminating the bacterial infection . In addition to its bactericidal activity, ticarcillin disodium can influence cell signaling pathways and gene expression by inhibiting the synthesis of peptidoglycan . This inhibition can affect cellular metabolism and overall cell function.
Molecular Mechanism
The molecular mechanism of ticarcillin disodium involves its binding to penicillin-binding proteins (PBPs) on the bacterial cell membrane . By binding to these proteins, ticarcillin disodium inhibits the transpeptidation reaction necessary for cross-linking peptidoglycan strands . This inhibition prevents the formation of a stable cell wall, leading to bacterial cell death. Ticarcillin disodium’s beta-lactam ring structure is essential for its binding to PBPs and its subsequent antibacterial activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ticarcillin disodium can change over time due to its stability and degradation. Ticarcillin disodium is highly soluble in water but should be dissolved immediately before use to prevent degradation . Over time, the antibiotic may lose its efficacy due to hydrolysis of the beta-lactam ring, which is essential for its antibacterial activity . Long-term studies have shown that ticarcillin disodium can maintain its bactericidal activity for a limited period, but its effectiveness decreases with prolonged exposure .
Dosage Effects in Animal Models
In animal models, the effects of ticarcillin disodium vary with different dosages. At therapeutic doses, ticarcillin disodium effectively treats bacterial infections without causing significant adverse effects . At high doses, ticarcillin disodium can cause neurotoxic reactions, particularly in animals with impaired renal function . Threshold effects have been observed, where increasing the dosage beyond a certain point does not significantly enhance the antibiotic’s efficacy but increases the risk of toxicity .
Metabolic Pathways
Ticarcillin disodium is primarily metabolized in the liver and excreted through the kidneys . The metabolic pathways involve the hydrolysis of the beta-lactam ring, rendering the antibiotic inactive . Enzymes such as beta-lactamases can accelerate this hydrolysis, leading to the degradation of ticarcillin disodium . The presence of clavulanic acid can inhibit beta-lactamases, thereby prolonging the antibiotic’s activity .
Transport and Distribution
Ticarcillin disodium is transported and distributed within cells and tissues through the bloodstream . It binds to plasma proteins, with approximately 45% of the drug being protein-bound . This binding affects its distribution and localization within the body. Ticarcillin disodium is primarily excreted through the kidneys, with a half-life of approximately 1.1 hours . The antibiotic’s distribution is influenced by its solubility and protein-binding properties .
Subcellular Localization
Ticarcillin disodium localizes primarily in the bacterial cell wall, where it exerts its bactericidal activity . The antibiotic targets penicillin-binding proteins (PBPs) on the bacterial cell membrane, inhibiting cell wall synthesis . This localization is crucial for its effectiveness in treating bacterial infections. Ticarcillin disodium does not undergo significant post-translational modifications or targeting signals, as its activity is primarily dependent on its interaction with PBPs .
Méthodes De Préparation
Voies synthétiques et conditions de réaction : La synthèse de la ticarcilline monosodique implique l'acylation de l'acide 6-aminopénicillanique avec un dérivé d'acide thiophène acétique carboxy-substitué. La réaction est généralement effectuée en milieu aqueux sous des conditions de pH contrôlées pour assurer la stabilité du cycle β-lactame .
Méthodes de production industrielle : La production industrielle de la ticarcilline monosodique suit une voie synthétique similaire, mais à plus grande échelle. Le procédé implique l'utilisation de réactifs de haute pureté et des mesures de contrôle qualité strictes pour assurer la cohérence et l'efficacité du produit final. Le composé est ensuite cristallisé, filtré et séché pour obtenir la forme sel monosodique .
Types de réactions :
Oxydation : La ticarcilline monosodique peut subir des réactions d'oxydation, en particulier en présence d'agents oxydants forts.
Réduction : Le composé est relativement stable en conditions réductrices, mais des groupes fonctionnels spécifiques peuvent être sensibles à la réduction.
Substitution : La ticarcilline monosodique peut participer à des réactions de substitution nucléophile, en particulier au niveau du cycle β-lactame.
Réactifs et conditions courants :
Oxydation : Peroxyde d'hydrogène ou permanganate de potassium en conditions acides.
Réduction : Borohydrure de sodium ou hydrure d'aluminium et de lithium en conditions contrôlées.
Substitution : Nucléophiles tels que les amines ou les thiols dans un solvant aqueux ou organique.
Principaux produits formés :
Oxydation : Dérivés oxydés du cycle thiophène.
Réduction : Formes réduites des groupes acide carboxylique.
Substitution : Dérivés β-lactame substitués avec des propriétés antibactériennes modifiées.
4. Applications de la recherche scientifique
La ticarcilline monosodique a une large gamme d'applications en recherche scientifique :
Industrie : Appliquée dans l'industrie pharmaceutique pour le développement et la production de formulations antibiotiques.
5. Mécanisme d'action
La ticarcilline monosodique exerce ses effets antibactériens en inhibant la réticulation du peptidoglycane lors de la synthèse de la paroi cellulaire bactérienne. Cette inhibition se produit par la liaison de la ticarcilline aux protéines de liaison à la pénicilline, qui sont essentielles à la construction de la paroi cellulaire. En conséquence, la paroi cellulaire bactérienne est affaiblie, ce qui entraîne la lyse et la mort cellulaire . Le cycle β-lactame de la ticarcilline est crucial pour son activité, mais il peut être clivé par les β-lactamases, rendant l'antibiotique inefficace contre les bactéries productrices de β-lactamases .
Composés similaires :
Carbenicilline : Une autre carboxypénicilline ayant un spectre d'activité similaire mais moins efficace contre Pseudomonas aeruginosa.
Azlocilline : Une uréidopénicilline ayant une activité plus large contre les bactéries à Gram négatif mais moins stable en solutions aqueuses.
Mézlocilline : Similaire à l'azlocilline mais avec un spectre d'activité légèrement différent.
Unicité de la ticarcilline monosodique : La ticarcilline monosodique est unique en raison de sa grande solubilité dans l'eau, ce qui la rend appropriée pour l'administration intraveineuse. Son efficacité contre Pseudomonas aeruginosa et son utilisation en association avec des inhibiteurs de β-lactamases tels que l'acide clavulanique améliorent encore son utilité clinique .
Applications De Recherche Scientifique
Ticarcillin monosodium has a wide range of applications in scientific research:
Comparaison Avec Des Composés Similaires
Carbenicillin: Another carboxypenicillin with a similar spectrum of activity but less effective against Pseudomonas aeruginosa.
Azlocillin: A ureidopenicillin with broader activity against Gram-negative bacteria but less stable in aqueous solutions.
Mezlocillin: Similar to azlocillin but with a slightly different spectrum of activity.
Uniqueness of Ticarcillin Monosodium: Ticarcillin monosodium is unique due to its high solubility in water, making it suitable for intravenous administration. Its effectiveness against Pseudomonas aeruginosa and its use in combination with β-lactamase inhibitors like clavulanic acid further enhance its clinical utility .
Propriétés
Numéro CAS |
74682-62-5 |
|---|---|
Formule moléculaire |
C15H15N2NaO6S2 |
Poids moléculaire |
406.4 g/mol |
Nom IUPAC |
sodium;(2R)-3-[[(2S,5R,6R)-2-carboxy-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptan-6-yl]amino]-3-oxo-2-thiophen-3-ylpropanoate |
InChI |
InChI=1S/C15H16N2O6S2.Na/c1-15(2)9(14(22)23)17-11(19)8(12(17)25-15)16-10(18)7(13(20)21)6-3-4-24-5-6;/h3-5,7-9,12H,1-2H3,(H,16,18)(H,20,21)(H,22,23);/q;+1/p-1/t7-,8-,9+,12-;/m1./s1 |
Clé InChI |
PBVBBUWVRCCZHI-GHRKWLBTSA-M |
SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CSC=C3)C(=O)[O-])C(=O)[O-])C.[Na+].[Na+] |
SMILES isomérique |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CSC=C3)C(=O)[O-])C(=O)O)C.[Na+] |
SMILES canonique |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CSC=C3)C(=O)[O-])C(=O)O)C.[Na+] |
| 29457-07-6 | |
Pictogrammes |
Irritant; Health Hazard |
Synonymes |
BRL 2288 BRL-2288 BRL2288 Disodium, Ticarcillin Tarcil Ticar Ticarcillin Ticarcillin Disodium Ticarpen Ticillin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of Ticarcillin Disodium and how does it exert its antibacterial effect?
A1: Ticarcillin Disodium, a semi-synthetic penicillin antibiotic, targets the penicillin-binding proteins (PBPs) found in the bacterial cell wall. [] Specifically, it inhibits the transpeptidase activity of PBPs, which are crucial enzymes for the final cross-linking step in peptidoglycan synthesis. [, ] This disruption weakens the cell wall, leading to bacterial cell lysis and death. [, ]
Q2: How does the presence of beta-lactamase affect the efficacy of Ticarcillin Disodium?
A2: Beta-lactamase enzymes, produced by certain bacteria, can hydrolyze the beta-lactam ring present in Ticarcillin Disodium, rendering it ineffective. [, ] This resistance mechanism is commonly observed in bacteria like Escherichia coli and Klebsiella pneumoniae. []
Q3: How does the addition of Clavulanate Potassium enhance the activity of Ticarcillin Disodium?
A3: Clavulanate Potassium is a beta-lactamase inhibitor that irreversibly binds to and inactivates these enzymes. [, , ] When combined with Ticarcillin Disodium, Clavulanate Potassium protects it from beta-lactamase degradation, thus broadening its spectrum of activity against beta-lactamase-producing bacteria. [, , , ]
Q4: What strategies can be employed to enhance the stability and solubility of Ticarcillin Disodium formulations?
A4: The addition of excipients like Disodium EDTA (Ethylene Diamine Tetraacetic Acid), Sodium Sulfite, and Glycine can significantly improve the stability of Ticarcillin Disodium formulations. [] Furthermore, optimizing the pH and using appropriate buffer systems can enhance solubility and stability. []
Q5: How does the age of foals influence the pharmacokinetics of Ticarcillin Disodium and Clavulanate Potassium?
A5: Research indicates that 3-day-old foals exhibit significantly lower clearance rates and a larger volume of distribution for Ticarcillin compared to 28-day-old foals, suggesting immature renal excretion mechanisms in younger animals. [] Clavulanate Potassium displayed similar age-related differences in elimination rates. []
Q6: Has Ticarcillin Disodium demonstrated efficacy against Legionella pneumophila infections?
A6: Studies using a neutropenic weanling rat model of Legionella pneumophila pneumonia showed that while Ticarcillin Disodium alone was ineffective, the combination of Ticarcillin Disodium and Clavulanate Potassium produced bactericidal effects comparable to Erythromycin. [] This finding highlights the importance of Clavulanate Potassium in extending the spectrum of activity.
Q7: How effective is Ticarcillin Disodium/Clavulanate Potassium in treating obstetric and gynecologic infections?
A7: Clinical studies indicate that Ticarcillin Disodium/Clavulanate Potassium is a safe and effective treatment option for various obstetric and gynecologic infections, including postpartum endometritis and pelvic inflammatory disease. [, , , , , ]
Q8: What are the primary mechanisms of resistance to Ticarcillin Disodium?
A8: The most common resistance mechanism is the production of beta-lactamases by bacteria, which hydrolyze the beta-lactam ring of Ticarcillin Disodium, rendering it inactive. [, ] Other mechanisms include alterations in PBPs, reducing their affinity for Ticarcillin Disodium, and decreased permeability of the bacterial outer membrane, limiting drug entry. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![3-Oxabicyclo[3.1.0]hexan-6-amine](/img/structure/B3029612.png)



![(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]acetyl]amino]acetyl]amino]propanoyl]amino]propanoyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B3029616.png)

